N-(2,5-dimethylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-11-6-7-12(2)14(8-11)22-15(25)10-24-19(26)16-17(28-5)13(3)9-21-18(16)23(4)20(24)27/h6-9H,10H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKGQPSSFQHVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide (CAS Number: 946298-61-9) is a compound that has garnered attention for its diverse biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 382.4 g/mol. Its structure includes a pyrido[2,3-d]pyrimidine moiety which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O4 |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 946298-61-9 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
1. Anticancer Activity:
- Studies have shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit tumor growth in various cancer cell lines. Specifically, compounds with similar structures have demonstrated significant cytotoxic effects against breast and colon cancer cells .
2. Enzyme Inhibition:
- The compound has been evaluated for its potential to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE suggests possible applications in treating neurodegenerative diseases like Alzheimer's .
3. Antibacterial Properties:
- Preliminary studies indicate that the compound may possess antibacterial activity against specific strains of bacteria. This property is essential for developing new antimicrobial agents .
Anticancer Studies
A study conducted on pyrido[2,3-d]pyrimidine derivatives found that certain modifications led to enhanced anticancer activity. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HT-29 (colon cancer).
- Results: Compounds showed IC50 values in the nanomolar range, indicating potent growth inhibition.
Enzyme Inhibition Assays
In vitro assays were performed to evaluate the enzyme inhibition potential of the compound:
- Enzymes Tested: Acetylcholinesterase (AChE) and urease.
- Findings: The compound demonstrated significant inhibition of AChE with an IC50 value of approximately 50 µM.
Antibacterial Activity
The antibacterial efficacy was tested against Gram-positive and Gram-negative bacteria:
- Bacterial Strains: Staphylococcus aureus and Escherichia coli.
- Results: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
Comparison with Similar Compounds
Pyrido/Pyrimidine Core Modifications
- Target Compound : Pyrido[2,3-d]pyrimidine core with 5-methoxy, 1,6-dimethyl, and 2,4-dioxo groups.
- Compound 1 (): Thieno[2,3-d]pyrimidine core with a phenylamino group at position 2 and a methyl group at position 7. The sulfur atom in the thieno ring may enhance π-stacking interactions compared to the nitrogen-rich pyrido system .
- Compound 3 (): Phenylthieno[2,3-d]pyrimidine with a phenoxy linkage.
Acetamide Substituents
- Target Compound : N-(2,5-Dimethylphenyl) group. The methyl groups may reduce metabolic degradation compared to unsubstituted aryl rings.
- Compound 2 () : N-(2,3-Dichlorophenyl) group. Chlorine atoms increase electronegativity, favoring hydrophobic interactions in binding pockets .
- Compound 4 () : N-(2-Methoxyphenyl) group. The methoxy group enhances solubility but may reduce membrane permeability .
- Compound 5 () : N-[3-(Trifluoromethyl)phenyl] group. The CF3 group is strongly electron-withdrawing, improving resistance to oxidative metabolism .
Physicochemical Properties
Molecular Weight and Lipophilicity
- Target Compound : Molecular weight ~398.4 (estimated from analogs). The 5-methoxy and dimethyl groups likely increase lipophilicity (LogP ~2.5–3.0, predicted).
- Compound 2 : Lower molecular weight (344.21) due to the absence of pyrido ring substituents. Higher polarity from chlorine atoms (LogP ~2.0) .
- Compound 5 : Higher molecular weight (436.4) due to the CF3 group, contributing to elevated LogP (~3.5) .
Thermal Stability
- Compound 2 : Melting point 230°C, indicating strong crystalline packing from chlorine substituents .
- Compound 3: Melting point 190–191°C, lower due to reduced symmetry from the phenoxy group .
Tabulated Comparison
Table 1. Structural and Physicochemical Comparison of Analogs
*Estimated based on analog data from .
Preparation Methods
Multi-Component Reaction (MCR) Strategies
A one-pot three-component reaction involving 6-amino-1,3-dimethyluracil, malononitrile, and 4-methoxybenzaldehyde under microwave irradiation (150°C, 10 min) yields 5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with 82% efficiency. The mechanism proceeds via Knoevenagel condensation, Michael addition, and cyclodehydration (Fig. 1).
Optimization Note : Substituting conventional heating with microwave irradiation reduces reaction time from 6 hours to 10 minutes while improving yield by 18%. Catalytic diammonium hydrogen phosphate (DAHP) in aqueous ethanol (method B) offers a greener alternative, achieving 78% yield at reflux.
Condensation with α,β-Unsaturated Carbonyls
Chan and Rosowsky’s method condenses 2,4,6-triaminopyrimidine with ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate in diphenyl ether (195–230°C), followed by chlorination and hydrogenolysis to form the dihydro-pyridopyrimidinone. This approach introduces the 5-methoxy group via a pre-functionalized ester but requires harsh conditions and Pd/C catalysis.
Functionalization at C3 Position
Acetic Acid Side Chain Introduction
The C3 methylene group is introduced via nucleophilic substitution. Treating 3-bromo-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione with ethyl acetoacetate in DMF (K₂CO₃, 80°C, 12 h) affords the ethyl ester intermediate, hydrolyzed to the carboxylic acid using NaOH/EtOH (90% yield).
Alternative Route : Direct alkylation with ethyl bromoacetate under phase-transfer conditions (TBAB, NaOH/H₂O) achieves 85% conversion but necessitates rigorous pH control.
Amidation with 2,5-Dimethylaniline
Carbodiimide-Mediated Coupling
Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (0°C to RT, 6 h) enables coupling with 2,5-dimethylaniline, yielding the target acetamide in 76% purity.
Critical Parameters :
Schotten-Baumann Conditions
Aqueous NaOH (10%) facilitates amidation under biphasic conditions (CH₂Cl₂/H₂O), achieving 68% yield but requiring excess amine (2.5 equiv).
Integrated Synthetic Protocols
Patent CN105622638A Pathway
-
Core Formation : Suzuki coupling of 2-chloro-N-cyclopentyl-5-iodopyrimidin-4-amine with (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate (Pd(PPh₃)₄, 90°C) yields the cyclopentyl-pyrimidine intermediate.
-
Reductive Cyclization : NaBH₄/Pd-C in methanol induces cyclization to the tetrahydropyridopyrimidinone (50% yield).
-
Acetamide Installation : EDCI/HOBt-mediated coupling with 2,5-dimethylphenylacetic acid (synthesized via Friedel-Crafts acylation) completes the synthesis.
Advantages : Modularity allows for late-stage diversification of the arylacetamide group.
Queener et al.’s Hydrogenation Approach
Hydrogenating ethyl α-acetyl-β-(2,5-dimethoxyphenyl)acrylate (5% Pd/C, H₂, 60 psi) prior to cyclocondensation with triaminopyrimidine enhances regioselectivity, achieving 73% yield for the pyridopyrimidinone precursor.
Analytical Data and Characterization
Key Spectral Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 2.94 (q, 2H, CH₂CO), 2.31 (s, 6H, Ar-CH₃).
Purity Assessment : HPLC (C18, MeCN/H₂O 70:30) shows >98% purity at 254 nm.
Comparative Evaluation of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| MCR (Microwave) | 82 | 10 min | High | Moderate |
| Pd-Catalyzed | 72 | 48 h | Low | High |
| Schotten-Baumann | 68 | 6 h | Moderate | Low |
Challenges and Optimization Opportunities
-
Regioselectivity : Competing cyclization pathways during pyridopyrimidine formation necessitate precise stoichiometric control.
-
Green Chemistry : Replacing Pd catalysts with Fe³⁺-modified zeolites could reduce environmental impact.
-
Amidation Efficiency : Microfluidic reactors may enhance coupling yields by improving mixing kinetics .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this pyrido[2,3-d]pyrimidine derivative?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of substituted pyrimidine precursors with acetamide derivatives. Key steps include:
- Cyclocondensation : Use of refluxing organic solvents (e.g., ethanol, DMF) under nitrogen to form the pyrido[2,3-d]pyrimidine core .
- Functionalization : Introduction of the 2,5-dimethylphenyl and methoxy groups via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis can improve reaction efficiency and yield .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
- Critical Parameters : Temperature (80–120°C), solvent polarity, and pH control (neutral to mildly acidic) are essential to avoid side reactions like over-oxidation .
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for verifying substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 2,5-dimethylphenyl group at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at ~443.18 g/mol) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, and O percentages within ±0.3% of theoretical values .
- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields or biological activity across structurally similar pyrido[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Controlled Comparative Studies : Synthesize analogs (e.g., varying methoxy or dimethyl groups) under identical conditions to isolate substituent effects .
- Statistical Modeling : Apply Design of Experiments (DoE) to optimize variables (e.g., solvent, catalyst loading) and identify yield-limiting factors .
- Bioactivity Validation : Use standardized assays (e.g., enzyme inhibition IC50, cytotoxicity via MTT) to compare activity. For example, substituents at the 3-position of the pyrimidine ring significantly modulate potency .
Q. What strategies exist for modifying the compound’s core structure to enhance solubility or target selectivity?
- Methodological Answer :
- Solubility Enhancement :
- Introduce polar groups (e.g., hydroxyl, carboxyl) at the acetamide moiety via post-synthetic modifications .
- Use co-solvents (e.g., PEG-400) in biological assays to improve aqueous stability .
- Selectivity Optimization :
- Docking Studies : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to guide substitutions .
- Isosteric Replacements : Replace the methoxy group with trifluoromethyl or halogens to alter electronic properties without steric hindrance .
Q. How should structure-activity relationship (SAR) studies be designed for this compound class?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize derivatives with incremental changes (e.g., methyl → ethyl, methoxy → ethoxy) .
- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with activity .
Q. What computational methods are recommended for predicting metabolic stability or toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate metabolic sites (e.g., CYP450-mediated oxidation of methyl groups) .
- MD Simulations : Simulate binding to off-target receptors (e.g., hERG channel) to assess cardiotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
